molecular formula C14H8Cl2F3N3O2S B12843581 [(E)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] 3-(trifluoromethyl)benzoate

[(E)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] 3-(trifluoromethyl)benzoate

Cat. No.: B12843581
M. Wt: 410.2 g/mol
InChI Key: CGNPTJSKBUMAIW-CGOBSMCZSA-N
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Description

[(E)-(4,6-Dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] 3-(trifluoromethyl)benzoate is a synthetic compound featuring a pyrimidine core substituted with chlorine and methylsulfanyl groups, linked via an imine (methylideneamino) group to a benzoate ester bearing a trifluoromethyl substituent. This analysis focuses on comparing its structural, synthetic, and functional attributes with analogous compounds documented in pesticidal and chemical literature.

Properties

Molecular Formula

C14H8Cl2F3N3O2S

Molecular Weight

410.2 g/mol

IUPAC Name

[(E)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] 3-(trifluoromethyl)benzoate

InChI

InChI=1S/C14H8Cl2F3N3O2S/c1-25-13-21-10(15)9(11(16)22-13)6-20-24-12(23)7-3-2-4-8(5-7)14(17,18)19/h2-6H,1H3/b20-6+

InChI Key

CGNPTJSKBUMAIW-CGOBSMCZSA-N

Isomeric SMILES

CSC1=NC(=C(C(=N1)Cl)/C=N/OC(=O)C2=CC(=CC=C2)C(F)(F)F)Cl

Canonical SMILES

CSC1=NC(=C(C(=N1)Cl)C=NOC(=O)C2=CC(=CC=C2)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-2-(methylthio)-5-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]pyrimidine typically involves multiple steps, starting from readily available precursors. One common approach involves the chlorination of a pyrimidine derivative, followed by the introduction of the methylthio group and the trifluoromethylbenzoyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(methylthio)-5-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or ammonia (NH₃) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H₂O₂ can yield sulfoxides, while reduction with LiAlH₄ can produce amines.

Scientific Research Applications

4,6-Dichloro-2-(methylthio)-5-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]pyrimidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound’s unique chemical properties make it valuable in the production of specialty chemicals and materials, such as agrochemicals and polymers.

Mechanism of Action

The mechanism by which 4,6-dichloro-2-(methylthio)-5-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]pyrimidine exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances its binding affinity and specificity, while the chlorine and methylthio groups contribute to its overall stability and reactivity. The compound can inhibit enzyme activity by forming covalent or non-covalent bonds with the active site, thereby blocking substrate access and altering the enzyme’s function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements include:

  • Pyrimidine ring : 4,6-dichloro and 2-methylsulfanyl substituents.
  • Imine linkage : Connects the pyrimidine to the benzoate moiety.
  • Benzoate ester : 3-Trifluoromethyl group enhances lipophilicity and metabolic stability.
Table 1: Structural Comparison with Analogous Compounds
Compound Name Core Structure Substituents/Functional Groups Primary Application Key Properties/Activity
Target Compound Pyrimidine-benzoate 4,6-Cl₂, 2-SCH₃ (pyrimidine); imine linkage; 3-CF₃ (benzoate) Potential herbicide Enhanced electron-withdrawing effects (Cl, CF₃); methylsulfanyl increases lipophilicity; imine may influence hydrolysis stability .
Flupropacil Pyrimidine-benzoate 4-CF₃, 3-CH₃ (dihydrodioxopyrimidine); 2-Cl (benzoate) Herbicide Targets acetolactate synthase (ALS) in plants; dihydrodioxopyrimidine core may reduce oxidative stability compared to dichloropyrimidines.
Metsulfuron-methyl Triazine-sulfonylurea Triazine ring; sulfonylurea linkage; 4-OCH₃, 6-CH₃ (triazine); benzoate ester Herbicide (sulfonylurea) ALS inhibitor; triazine core and sulfonylurea group enhance binding affinity but reduce soil persistence compared to pyrimidine-based compounds.
Dinobuton Dinitrophenyl 2-(1-methylpropyl), 4,6-dinitrophenyl; carbonate ester Acaricide, fungicide Non-systemic action; nitro groups confer photolytic instability; less selective compared to pyrimidine derivatives.

Physical and Crystallographic Properties

  • This contrasts with flupropacil’s dihydrodioxopyrimidine, which may form weaker C-H···O interactions.
  • Solubility : The trifluoromethyl group and chloro substituents reduce aqueous solubility compared to polar sulfonylureas like metsulfuron-methyl .

Environmental and Toxicological Considerations

  • Persistence: Chlorinated pyrimidines (target compound) may exhibit longer soil half-lives than nitroaromatics (dinobuton) but shorter than sulfonylureas .

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